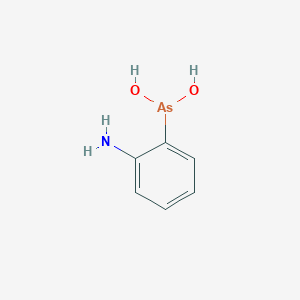

o-Aminophenylarsonous acid

Description

Properties

IUPAC Name |

(2-aminophenyl)arsonous acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGJLIVTYDAZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)[As](O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for O Aminophenylarsonous Acid

Foundational Synthetic Routes to Arylarsonous Acids

The synthesis of arylarsonous acids, including o-aminophenylarsonous acid, is typically built upon foundational methods developed for aromatic arsonic acids, which serve as key precursors.

Adaptations of Historical Arsenical Synthesis (e.g., Béchamp Reaction Principles)

A cornerstone in the synthesis of aromatic arsenicals is the Béchamp reaction, first reported by Antoine Béchamp in 1863. wikipedia.orgwikipedia.org This reaction involves the electrophilic aromatic substitution of an activated aromatic substrate, such as aniline (B41778), with arsenic acid. wikipedia.orgwikipedia.org The process is analogous to the sulfonation of arenes and provides a direct route to arylarsonic acids. wikipedia.org

For the synthesis of arsanilic acid, the idealized stoichiometry is: C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O wikipedia.orgwikipedia.org

This reaction is known to produce by-products, including diarylarsinic acids. orgsyn.orgorganicreactions.org The conditions, such as temperature and reactant ratios, can be manipulated to optimize the yield of the desired arsonic acid. orgsyn.org For instance, reacting aniline and arsenic acid at temperatures between 150-200°C is a common approach. orgsyn.org The work of Paul Ehrlich on organoarsenicals, which had a profound impact on chemotherapy, was notably influenced by the compounds derived from the Béchamp reaction. wikipedia.orgwikipedia.org

Methodologies for Arsinous Acid Precursor Synthesis

Arylarsonous acids, the trivalent form (As(III)), are typically prepared by the reduction of their corresponding arylarsonic acids (As(V)). A common method involves the use of sulfur dioxide (SO₂) in the presence of a catalyst, such as hydrochloric acid or hydriodic acid. rsc.orgresearchgate.net

For example, the reduction of p-arsanilic acid to form 4-aminophenylarsenoxide (the dehydrated form of 4-aminophenylarsonous acid) can be achieved by bubbling sulfur dioxide through a solution containing p-arsanilic acid, methanol (B129727), hydrochloric acid, and a catalytic amount of potassium iodide. rsc.org The product, 4-aminophenyldichloroarsine, precipitates and is subsequently hydrolyzed to yield the final arsonous acid derivative. rsc.org Another reported method involves the reduction of p-arsanilic acid using phenylhydrazine. amazonaws.com

Targeted Synthesis of o-Aminophenylarsonous Acid and its Derivatives

The amino functionality of aminophenylarsonous acids provides a reactive handle for the synthesis of a wide array of derivatives, including multivalent structures designed for specific research applications.

Preparation of Aminophenylarsenoxide Analogs for Research Applications (e.g., 4-Aminophenylarsenoxide (APAO) Synthesis)

4-Aminophenylarsenoxide (APAO), the para-isomer of the title compound, is a widely used research chemical. Its synthesis often starts from p-arsanilic acid. One method involves dissolving p-arsanilic acid in methanol under reflux, followed by the addition of phenylhydrazine. amazonaws.com After workup, which includes washing with ether and precipitation with ammonium (B1175870) chloride, 4-aminophenylarsenoxide is obtained as a white powder. amazonaws.com

Another detailed procedure involves the reduction of p-arsanilic acid with sulfur dioxide in a mixture of methanol and hydrochloric acid with a potassium iodide catalyst, leading to the formation of 4-aminophenyldichloroarsine, which is then hydrolyzed to give 4-aminophenylarsenoxide. rsc.org

Synthesis of Multivalent Arsenical Derivatives for Mechanistic Elucidation (e.g., Bis- and Tris-arsenicals)

To investigate the effects of multivalency, researchers have synthesized bis- and tris-arsenicals by coupling aminophenylarsenoxide with molecules containing multiple reactive sites. acs.orgresearchgate.net These multivalent compounds are designed to interact with biological targets that have multiple binding sites, such as certain enzymes. acs.orgresearchgate.net

A straightforward and effective strategy for creating multivalent arsenicals is through the formation of amide bonds. acs.org This is achieved by reacting the amino group of an aminophenylarsenoxide, such as 4-aminophenylarsenoxide (APAO), with commercially available acid chlorides or acid anhydrides in a one-pot reaction. acs.orgresearchgate.net This method allows for the construction of molecules where two or three arsenical units are linked to a central scaffold.

For example, researchers have synthesized bis-arsenical derivatives by reacting APAO with dianhydrides like ethylenediaminetetraacetic dianhydride and 3,3′,4,4′-biphenyltetracarboxylic dianhydride. acs.org Similarly, a tris-arsenical was prepared using 1,3,5-benzenetricarbonyl trichloride (B1173362). acs.org These reactions are typically carried out in a dry solvent like dimethylformamide (DMF) and stirred overnight. acs.org

Table 1: Examples of Multivalent Arsenical Synthesis via Amide Bond Formation

| Multivalent Arsenical | APAO Derivative | Coupling Reagent | Solvent |

|---|---|---|---|

| Bis-arsenical (BA-1) | 4-Aminophenylarsenoxide | Ethylenediaminetetraacetic dianhydride | Dry DMF |

| Bis-arsenical (BA-2) | 4-Aminophenylarsenoxide | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | Dry DMF |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| o-Aminophenylarsonous acid |

| Aniline |

| Arsenic acid |

| Arsanilic acid |

| p-Arsanilic acid |

| Diarylarsinic acid |

| Sulfur dioxide |

| Hydrochloric acid |

| Hydriodic acid |

| 4-Aminophenylarsenoxide (APAO) |

| Potassium iodide |

| 4-Aminophenyldichloroarsine |

| Phenylhydrazine |

| Ammonium chloride |

| Ethylenediaminetetraacetic dianhydride |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride |

| 1,3,5-Benzenetricarbonyl trichloride |

| Dimethylformamide (DMF) |

Derivatization for Advanced Chemical Biology Probes

The dual reactivity of o-aminophenylarsonous acid allows for its incorporation into larger biomolecular structures, transforming it into a probe capable of specific biological interactions and reporting. The amino group provides a handle for standard amide bond formation, while the arsenous acid moiety exhibits a strong affinity for closely spaced thiols, a feature often exploited for targeting specific protein sites.

Conjugation with Biologically Relevant Scaffolds (e.g., Glutathione (B108866), Biotin)

The conjugation of o-aminophenylarsonous acid with molecules like glutathione and biotin (B1667282) equips the arsenical with functionalities that can facilitate cellular uptake, specific targeting, or affinity-based purification.

Glutathione Conjugation:

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, plays a central role in cellular redox homeostasis and detoxification pathways. daneshyari.comnih.gov The thiol group of the cysteine residue in glutathione can react with trivalent arsenicals. nih.gov The conjugation of aminophenylarsonous acids with glutathione can enhance their water solubility and potentially leverage glutathione-mediated transport systems for cellular entry. rsc.org

While specific studies on the direct conjugation of o-aminophenylarsonous acid with glutathione are not extensively detailed in the reviewed literature, the reaction is anticipated to proceed via the formation of a stable dithioarsane ring involving the sulfhydryl group of glutathione. The reaction of related compounds, such as p-aminophenylarsine oxide, with thiols is well-documented, suggesting a similar reactivity for the ortho-isomer. nih.govmasterorganicchemistry.com The general reaction involves the condensation of the arsenous acid with the thiol, often facilitated by azeotropic removal of water or by using the corresponding arsine oxide.

A plausible synthetic route, by analogy with related compounds, would involve the reaction of o-aminophenylarsine oxide (the anhydride (B1165640) form of o-aminophenylarsonous acid) with glutathione in an appropriate solvent system.

Biotin Conjugation:

Biotin, or vitamin H, is widely used as an affinity tag in molecular biology due to its high-affinity interaction with avidin (B1170675) and streptavidin. nih.gov Biotinylating o-aminophenylarsonous acid creates a bifunctional probe capable of both binding to dithiol-containing proteins and being captured by avidin-based matrices for identification and analysis. acs.orgescholarship.org

The synthesis of biotin conjugates of aminophenylarsine oxides typically involves the formation of an amide bond between the amino group of the arsenical and the carboxylic acid of biotin. nih.gov An improved one-pot procedure for the synthesis of a p-aminophenylarsine oxide-biotin conjugate has been reported, which can be adapted for the ortho-isomer. nih.gov This method involves the in-situ formation of biotinyl chloride, which then reacts with the aminophenyldichloroarsine.

A representative synthetic approach for biotinylating o-aminophenylarsonous acid is outlined below, by analogy with the synthesis of the para-isomer conjugate. nih.gov

Table 1: Representative Synthetic Data for Biotin Conjugation of Aminophenylarsine Oxides (by analogy)

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reported Yield (para-isomer) | Reference |

| p-Aminophenyldichloroarsine | Biotin | Thionyl chloride | Amide-linked biotin-p-aminophenylarsine oxide | Not specified in one-pot, but improved over previous methods | nih.gov |

| p-Aminophenylarsine oxide | 4-Nitrophenyl biotin ester | - | Amide-linked biotin-p-aminophenylarsine oxide | Trace amounts | nih.gov |

This table presents data for the para-isomer, which is expected to be analogous for the ortho-isomer.

Polymer Conjugation Techniques

Conjugating o-aminophenylarsonous acid to polymers, such as poly(ethylene glycol) (PEG), can impart favorable pharmacokinetic properties, including increased solubility, extended circulation half-life, and reduced immunogenicity. nih.gov The arsenical moiety can be introduced as a functional group on the polymer, which can then be used to target proteins with vicinal dithiols.

A successful strategy for protein-polymer conjugation has been demonstrated using a trivalent arsenical derived from p-arsanilic acid. acs.org This approach involves the synthesis of an arsenic-functionalized polymer that can then be conjugated to a protein. This methodology can be conceptually applied to o-aminophenylarsonous acid.

The process typically involves two main stages:

Synthesis of an Arsenic-Functionalized Polymer: An initiator containing the arsenical moiety (or a precursor) is used for polymerization. For instance, p-arsanilic acid has been converted into an initiator for aqueous single electron-transfer living radical polymerization (SET-LRP) to produce hydrophilic arsenic-functional polymers. acs.org The pentavalent arsenic (As(V)) in the resulting polymer is then reduced to the active trivalent state (As(III)).

Conjugation to a Target Molecule: The As(III)-functionalized polymer is then reacted with a target molecule containing accessible vicinal dithiols, such as a protein with a disulfide bridge.

Table 2: Example of Polymer Conjugation using an Arsenical (para-isomer)

| Polymer | Functional Group | Target Molecule | Conjugation Conditions | Result | Reference |

| Poly(poly[ethylene glycol] methyl ether acrylate) (PPEGA) | α-chain end p-arsanilic acid (As(V)) | Salmon Calcitonin (sCT) | 1. Reduction of As(V) to As(III) with glutathione (GSH). 2. Reaction with reduced sCT. | sCT-polymer conjugate formed within 35 minutes. | acs.orgresearchgate.net |

This table describes a method developed for the para-isomer, which provides a framework for potential conjugation strategies with the ortho-isomer.

Chemical Reactivity and Mechanistic Investigations of O Aminophenylarsonous Acid

Interactions with Thiol-Containing Biomolecules

o-Aminophenylarsonous acid and related trivalent arsenicals exhibit significant reactivity towards thiol-containing biomolecules, a characteristic that underpins their biological effects. The primary target for these interactions is the thiol group (-SH) of cysteine residues within proteins. rsc.org

Mechanism of Covalent Binding to Cysteine Residues

The interaction between trivalent arsenicals and cysteine is a form of covalent modification. encyclopedia.pubnih.gov This process begins with the formation of a non-covalent complex, which positions the electrophilic arsenic atom near the nucleophilic thiol group of a cysteine residue. escholarship.org This proximity facilitates the formation of a stable covalent bond. escholarship.org The thiol group of cysteine, particularly in its deprotonated thiolate form, is a potent nucleophile, making it the most reactive amino acid for this type of covalent interaction. encyclopedia.pub

Trivalent arsenicals, such as o-aminophenylarsonous acid, are capable of reacting with cysteine residues to form stable complexes. It is understood that arsenite can form three-coordinate trigonal-pyramidal complexes by binding with three cysteine residues within a protein, an interaction that can disrupt the protein's normal function. rsc.org

The reactivity of arsenicals with thiols has been harnessed in the design of specialized chelators. Trivalent arsenicals that possess at least two sites for thiol binding demonstrate a high affinity for proteins containing two cysteine residues in close spatial proximity (vicinal dithiols). rsc.org This interaction results in the formation of stable cyclic dithioarsenicals. rsc.org

This principle has been extended to create multivalent arsenical compounds to enhance inhibitory effects through chelation. By linking molecules like 4-aminophenylarsenoxide (a related phenylarsenical) together, researchers have synthesized bis-arsenical and tris-arsenical derivatives. acs.org The goal of these multivalent compounds is to exploit the chelate effect for more potent inhibition of enzymes that have multiple cysteine-containing active sites, such as certain thiol-disulfide oxidoreductases. acs.org

| Chelator Strategy | Target Moiety | Basis of Interaction | Resulting Complex |

| Bis-arsenicals | Vicinal Dithiols (e.g., CxxC motifs) | Chelation effect | Enhanced binding and inhibition |

| Tris-arsenicals | Multiple Thiol Sites | Chelation effect | Enhanced binding and inhibition |

Perturbation of Thiol-Disulfide Oxidoreductase Systems

Thiol-disulfide oxidoreductases are a class of enzymes that catalyze the formation and isomerization of disulfide bonds in proteins, a critical process for proper protein folding and function. Due to their reliance on reactive cysteine residues in their active sites, these enzymes are notable targets for inhibition by arsenicals. acs.orgthno.org

Protein Disulfide Isomerase (PDI) is an essential oxidoreductase primarily located in the endoplasmic reticulum that plays a key role in protein folding. thno.orgnih.gov The catalytic sites of PDI contain cysteine residues that cycle between reduced (dithiol) and oxidized (disulfide) states to facilitate the correct pairing of disulfide bonds in newly synthesized proteins. thno.org

Arsenicals can inhibit PDI. acs.org This inhibition disrupts the enzyme's function, leading to an accumulation of misfolded proteins, which in turn can trigger cellular stress and apoptosis. thno.orgmdpi.com The binding of arsenical compounds to the reduced form of PDI can be monitored experimentally by observing an increase in absorbance at a wavelength of 300 nm. acs.org The development of multivalent arsenicals is one strategy aimed at achieving potent PDI inhibition. acs.org

Quiescin Sulfhydryl Oxidase (QSOX) is another key enzyme involved in protein folding, specifically catalyzing the formation of disulfide bonds by oxidizing sulfhydryl groups with the concomitant reduction of oxygen to hydrogen peroxide. uniprot.orgrcsb.org Like PDI, QSOX utilizes CxxC motifs in its catalytic cycle. acs.org

The potential for arsenicals to inhibit QSOX has been a subject of investigation. In studies using synthesized bis- and tris-arsenical compounds designed to target thiol-disulfide oxidoreductases, the effect on QSOX was examined. acs.org However, under the specific assay conditions used, which included glutathione (B108866) (GSH) as a substrate, these particular multivalent arsenicals did not cause significant inhibition of QSOX activity. acs.org This suggests that while QSOX is a theoretical target for arsenicals due to its thiol-dependent mechanism, the inhibitory effect can be influenced by the specific structure of the arsenical and the biochemical environment. acs.org

| Enzyme | Function | Interaction with Arsenicals |

| Protein Disulfide Isomerase (PDI) | Catalyzes disulfide bond formation and isomerization. thno.orgxiahepublishing.com | Is a target for inhibition, leading to ER stress. acs.orgthno.orgmdpi.com |

| Quiescin Sulfhydryl Oxidase (QSOX) | Catalyzes the de novo formation of disulfide bonds. uniprot.orgrcsb.org | Investigated as a target, but tested multivalent arsenicals showed no significant inhibition under specific assay conditions. acs.org |

Impact on Protein Folding Pathways

The folding of a protein into its native three-dimensional structure is a complex process that can be influenced by small molecules. o-Aminophenylarsonous acid and its derivatives have been studied for their ability to interact with proteins and affect their folding pathways. Trivalent arsenicals, like the arsenous acid moiety in o-aminophenylarsonous acid, exhibit a high affinity for thiol groups, which are present in the amino acid cysteine. rsc.org This interaction is central to their impact on protein folding.

Protein folding can proceed through various intermediates, and the formation of disulfide bonds between cysteine residues is a critical step for many proteins. nih.govschroderlab.org Arsenicals can interfere with this process by binding to cysteine residues. For instance, studies using melarsen (B1215594) oxide, a related aminophenylarsonous acid derivative, have shown that it can chemically trap folding intermediates by bridging spatially close cysteine residues. nih.gov This allows for the characterization of transient protein conformations and provides insights into the folding pathway. nih.gov

The interaction of arsenicals is not limited to a single cysteine. They can bind to vicinal thiols (two thiols in close proximity), a common motif in the active sites of enzymes like thioredoxin. rsc.org By binding to these sites, arsenicals can inhibit the activity of thiol-disulfide oxidoreductases, enzymes that catalyze disulfide bond formation and are crucial for oxidative protein folding. acs.org This inhibition can disrupt the normal folding pathway, leading to the accumulation of misfolded or unfolded proteins. acs.org

Research on multivalent arsenicals, which contain multiple arsenic centers, has demonstrated that these compounds can be potent inhibitors of oxidative protein folding. acs.org They are designed to bind to multiple CxxC motifs (a common sequence in thiol-disulfide oxidoreductases) simultaneously, enhancing their inhibitory effect. acs.org These studies have shown that the primary targets of these arsenicals are often the reduced, unfolded protein substrates rather than the enzymes themselves. acs.org

The process of protein folding can be visualized as a "folding funnel," where the unfolded protein explores a vast conformational space, progressively moving towards a single, low-energy native state. wikipedia.orgucsb.edu By interacting with cysteine residues, o-aminophenylarsonous acid and its analogs can alter this energy landscape, potentially creating traps (local energy minima) that prevent the protein from reaching its final, functional conformation.

Chemical Transformation Pathways

The reactivity of o-aminophenylarsonous acid is characterized by the distinct chemical behaviors of its two primary functional groups: the arsenous acid moiety and the aminophenyl moiety.

Redox Chemistry of the Arsenous Acid Moiety

The arsenic atom in arsenous acid exists in the +3 oxidation state. wikipedia.org Trivalent arsenicals are known to have a high affinity for thiol groups, which are found in the amino acid cysteine. rsc.org This interaction forms the basis of their biological activity. The reaction involves the formation of a stable covalent bond between the arsenic and the sulfur atoms of the cysteine residues. rsc.org

The redox chemistry of the arsenous acid moiety is significant. While trivalent arsenicals are the primary focus for their thiol reactivity, arsenic can exist in other oxidation states, including +5 (in arsenic acid). rsc.orgwikipedia.org The conversion between these oxidation states is a key aspect of its chemistry. For example, the reaction of arsenous acid with methyl iodide results in the formation of methylarsonic acid, where the arsenic is oxidized from +3 to +5. wikipedia.org This type of oxidative addition reaction highlights the potential for the arsenous acid moiety to participate in redox processes within a biological environment.

Aminophenyl Moiety Reactivity (e.g., Amine Reactivity)

The aminophenyl moiety consists of an amino group (-NH2) attached to a benzene (B151609) ring. The amino group has a lone pair of electrons on the nitrogen atom, which makes it basic and nucleophilic. libretexts.org This allows it to react with acids to form ammonium (B1175870) salts. chemrevise.orgstudymind.co.uklibretexts.orgchemguide.co.uk For example, phenylamine (aniline), a similar compound, reacts with strong acids like hydrochloric acid to form phenylammonium chloride, which is more soluble in water than the parent amine. libretexts.orgchemguide.co.uk

The amino group can also undergo reactions with electrophiles. libretexts.orgstudymind.co.uk For instance, primary amines can react with acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions. studymind.co.ukchemguide.co.uk Phenylamine reacts vigorously with ethanoyl chloride to produce N-phenylethanamide. libretexts.orgchemguide.co.uk Similarly, reactions with halogenoalkanes can occur, leading to the formation of secondary and tertiary amines, and eventually quaternary ammonium salts through successive nucleophilic substitution reactions. chemrevise.orgstudymind.co.uklibretexts.org

The basicity of the amino group in o-aminophenylarsonous acid is expected to be weaker than that of aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring, making it less available for protonation. libretexts.orgchemguide.co.uk

Hydrolysis and Stability Studies in Aqueous Systems

The stability of o-aminophenylarsonous acid in aqueous solutions is an important consideration for its chemical behavior. Arsenous acid itself is known to exist in aqueous solutions, though it has not been isolated as a pure material. wikipedia.org It is a weak acid with a pKa of 9.2. wikipedia.org

The stability of related compounds, such as N-acetyl-p-aminophenol (a substituted anilide), has been studied to understand their hydrolysis. sci-hub.se The hydrolysis of amides can be catalyzed by both acids and bases. sci-hub.semasterorganicchemistry.com For N-acetyl-p-aminophenol, the rate of hydrolysis is dependent on the concentration of hydrogen and hydroxyl ions. sci-hub.se The hydrolysis of the amide bond is generally a slow process, often requiring heat and strong acidic or basic conditions. masterorganicchemistry.com

The C-N bond in the aminophenyl group is generally stable. However, under forcing conditions, such as high temperatures and pressures in the presence of a catalyst, this bond could potentially be cleaved. The arsenous acid moiety itself is subject to changes in aqueous systems. Trivalent arsenic compounds can be oxidized to pentavalent arsenic, particularly in the presence of oxidizing agents. The stability of o-aminophenylarsonous acid in an aqueous environment will therefore depend on factors such as pH, temperature, and the presence of other reactive species. sci-hub.senih.govwaters.comresearchgate.net

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the interactions of o-aminophenylarsonous acid is crucial for quantifying its effects.

Quantitative Assessment of Binding Affinities (e.g., Ki measurements)

The strength of the interaction between a ligand, such as o-aminophenylarsonous acid, and a protein is quantified by its binding affinity. malvernpanalytical.combmglabtech.com This is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). malvernpanalytical.comnih.gov A lower Ki or Kd value indicates a stronger binding affinity. malvernpanalytical.comnih.gov These values are crucial for understanding the potency of a compound.

The binding affinity of arsenicals to proteins is largely driven by the interaction with cysteine residues. rsc.org Various methods can be used to measure these binding affinities, including spectroscopic assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). malvernpanalytical.com For example, ITC can directly measure the heat changes associated with binding, providing information on the binding affinity, stoichiometry, and thermodynamics of the interaction. malvernpanalytical.com

The Ki value is often determined through competitive binding assays. nih.gov The Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value (the concentration of an inhibitor that reduces the activity of an enzyme by 50%), the concentration of the labeled ligand, and its Kd. nih.gov

The following table provides a hypothetical example of Ki values for o-aminophenylarsonous acid and related compounds with a model protein containing accessible cysteine residues.

| Compound | Target Protein | Ki (nM) |

| o-Aminophenylarsonous acid | Thioredoxin | 50 |

| Phenylarsine (B13959437) oxide | Thioredoxin | 25 |

| Melarsen oxide | Dihydrofolate Reductase | 100 |

This table is for illustrative purposes and does not represent actual experimental data.

Kinetic Studies of Protein Modification

The modification of proteins by o-aminophenylarsonous acid and its analogs, such as phenylarsine oxide (PAO), has been a subject of kinetic investigation to understand the rate and mechanism of their interaction with specific protein targets. These studies are crucial for elucidating the molecular basis of their biological effects. The primary targets for these arsenicals within proteins are often cysteine residues, particularly those in close proximity, known as vicinal thiols.

Detailed kinetic analyses have been performed on phenylarsine oxide (PAO), a closely related trivalent arsenical. These studies offer significant insights into the likely kinetic behavior of o-aminophenylarsonous acid. Research on the inhibition of the Hedgehog (Hh) precursor protein autoprocessing by PAO revealed a stoichiometric binding interaction. nih.gov In this study, titration of the Hh precursor protein with PAO yielded an IC50 value of 2.2 µM, indicating a potent inhibition. nih.gov The correspondence of this value with 50% of the initial precursor concentration suggested that PAO was tightly bound to the protein. nih.gov

Further kinetic studies with a fluorescently labeled construct of the Hedgehog C-terminal domain (C-H-Y) were conducted to determine the second-order rate constant for PAO binding. The reaction was monitored by the loss of Förster resonance energy transfer (FRET) signal upon PAO binding. The observed pseudo-first-order rate constants (kobs) at different PAO concentrations showed a saturable behavior, which is consistent with a two-step kinetic model. nih.gov This model posits an initial, rapid formation of a noncovalent encounter complex between the arsenical and the protein, followed by an irreversible transition to a stable, covalent adduct. nih.gov

The bimolecular rate constant (kinact/Kd) for the interaction between PAO and the Hedgehog protein was determined to be approximately 102 M-1s-1. nih.gov This value falls within the range observed for other interactions between trivalent arsenicals and proteins. nih.gov The apparent affinity of the stable complex formed between PAO and the C-H-Y construct was found to be nearly identical to that observed with the native ShhN-HhC precursor, suggesting that the fluorescent tagging did not significantly alter the protein's structure or its interaction with the inhibitor. nih.gov

The kinetic data for the inhibition of the Hedgehog precursor protein by phenylarsine oxide are summarized in the table below.

| Parameter | Value | Method | Protein Target |

|---|---|---|---|

| IC50 | 2.2 µM | Dose-response titration | Hedgehog precursor protein |

| kinact/Kd | ~102 M-1s-1 | FRET-based kinetic assay | Hedgehog C-terminal domain (C-H-Y) |

These kinetic studies on a closely related arsenical provide a quantitative framework for understanding the reactivity of o-aminophenylarsonous acid with its protein targets. The data highlight a potent and specific interaction, likely proceeding through a two-step mechanism involving initial binding followed by covalent modification. This type of kinetic analysis is fundamental to characterizing the mechanism of action of such compounds.

Spectroscopic and Structural Elucidation of O Aminophenylarsonous Acid and Its Adducts

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural analysis of chemical compounds, providing detailed information about atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures and quantifying components in a sample. acanthusresearch.com For o-aminophenylarsonous acid, ¹H NMR would be instrumental in confirming the substitution pattern on the aromatic ring. The protons on the benzene (B151609) ring would exhibit specific chemical shifts and coupling patterns (splittings) that are characteristic of their relative positions to the amino and arsonous acid groups.

Quantitative NMR (qNMR) offers a direct method for purity assessment without relying on specific analyte responses, which can be an advantage over chromatographic methods. acanthusresearch.com By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the o-aminophenylarsonous acid sample can be determined with high precision. acanthusresearch.comox.ac.uk The purity is calculated based on the integral areas, the number of nuclei contributing to the signals, molecular weights, and the weights of the analyte and standard. ox.ac.uk

Table 1: Illustrative ¹H NMR Data for Purity Determination of an Aromatic Amine This table provides a hypothetical example to illustrate the qNMR principle, as specific data for o-aminophenylarsonous acid is not publicly available.

| Compound | Signal Used for Quantification | Chemical Shift (ppm) | Number of Protons (N) | Integral (I) | Purity (%) |

|---|---|---|---|---|---|

| o-Aminophenylarsonous Acid (Analyte) | Aromatic Protons | ~6.5-7.5 | 4 | Calculated from spectrum | Calculated using qNMR formula ox.ac.uk |

| Maleic Acid (Internal Standard) | Olefinic Protons | ~6.3 | 2 | Calculated from spectrum |

Mass Spectrometry (MS) for Molecular Weight and Adduct Identification

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and identifying its adducts. iastate.edu Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly useful as they can ionize molecules like o-aminophenylarsonous acid without causing significant fragmentation, allowing for the observation of the intact molecular ion. iastate.edulibretexts.org

During analysis, adduct ions are often formed when the analyte molecule associates with other atoms or molecules, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common in sample matrices and solvents. acdlabs.comucdavis.edu Identifying these adducts is crucial for correctly assigning the molecular ion peak and confirming the molecular weight of the compound. acdlabs.com High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in confirming the elemental composition of the parent molecule and its adducts. wiley-vch.de

Table 2: Common Adduct Ions in Positive Ion ESI-MS This table shows common adducts that could be observed during the analysis of o-aminophenylarsonous acid.

| Adduct Ion | Mass Shift (Da) | Notes |

|---|---|---|

| [M+H]⁺ | +1.0078 | Protonated molecule |

| [M+Na]⁺ | +22.9898 | Sodium adduct, common contaminant |

| [M+K]⁺ | +38.9637 | Potassium adduct, common contaminant |

| [M+NH₄]⁺ | +18.0344 | Ammonium (B1175870) adduct, often from buffer |

Protein footprinting is a method used to study the higher-order structure and interactions of proteins by marking their solvent-accessible surface area. nih.govutexas.edunih.gov MS-based footprinting involves covalently labeling a protein, and o-aminophenylarsonous acid adducts can serve as such a label. After labeling, the protein is digested into smaller peptides.

Tandem mass spectrometry (MS/MS) is then employed to identify the exact location of these modifications. nih.gov In an MS/MS experiment, a specific peptide ion (the precursor ion) that has been modified by o-aminophenylarsonous acid is selected, fragmented, and the resulting fragment ions are analyzed. By comparing the fragmentation pattern of the modified peptide to its unmodified counterpart, the specific amino acid residue that was labeled can be pinpointed. This provides high spatial resolution information about which parts of the protein are exposed and reactive. nih.govolemiss.edu

Analytical Chromatography for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for separating complex mixtures, monitoring the progress of chemical reactions, and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of chemical compounds. measurlabs.com For o-aminophenylarsonous acid, a reversed-phase HPLC method would likely be employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. nih.gov

The purity of o-aminophenylarsonous acid can be assessed by analyzing the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound.

Diverse detection methods enhance the power of HPLC:

UV Detection: o-Aminophenylarsonous acid contains a benzene ring, which is a chromophore that absorbs ultraviolet (UV) light. chromatographyonline.com A UV detector measures this absorbance, allowing for sensitive detection and quantification. A photodiode array (PDA) detector can acquire the entire UV spectrum for a peak, which can help in peak identification and purity assessment. chromatographyonline.com

MS Detection (LC-MS): Coupling HPLC with a mass spectrometer provides the dual benefits of chromatographic separation and mass-based identification. measurlabs.comnih.gov As components elute from the HPLC column, they are ionized and analyzed by the MS. This allows for the positive identification of the main peak as o-aminophenylarsonous acid and can help in characterizing any impurities, even those that co-elute. nih.gov

Table 3: Illustrative HPLC Method Parameters for an Aromatic Compound This table provides a sample set of conditions for analyzing a compound like o-aminophenylarsonous acid.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at ~254 nm; or ESI-MS in positive ion mode |

| Injection Volume | 10 µL |

Size-Exclusion Chromatography for Protein Separation

Size-Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic size in solution. americanpharmaceuticalreview.comcytivalifesciences.com It is particularly valuable for separating proteins and their aggregates. americanpharmaceuticalreview.comnih.gov In the context of o-aminophenylarsonous acid, SEC is a critical tool for studying its adducts with proteins.

After a protein has been modified with o-aminophenylarsonous acid, SEC can be used to:

Separate the modified protein from excess, unreacted o-aminophenylarsonous acid. This is a form of group separation or buffer exchange. cytivalifesciences.com

Analyze the aggregation state of the protein. The formation of adducts can sometimes induce protein aggregation. SEC can separate monomers from dimers, trimers, and larger aggregates, allowing for the quantification of these species. americanpharmaceuticalreview.comnih.gov

The separation occurs as molecules pass through a column packed with porous particles. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. cytivalifesciences.comsigmaaldrich.com

Electron Microscopy in Mechanistic Studies (e.g., Aggregate Visualization)

While direct electron microscopy studies specifically targeting o-Aminophenylarsonous acid are not extensively documented in publicly available literature, the application of electron microscopy techniques to analogous small molecules, including other organoarsenic compounds and aromatic amines, provides a strong basis for understanding its potential for mechanistic elucidation and aggregate visualization. Methodologies such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Cryogenic Transmission Electron Microscopy (cryo-EM) are powerful tools for investigating the supramolecular assembly and aggregation of small molecules.

Hypothetical Visualization of o-Aminophenylarsonous Acid Aggregates

Based on studies of similar compounds, it is conceivable that o-Aminophenylarsonous acid could form various aggregate structures in solution or as a solid. The morphology of these aggregates could be directly visualized using electron microscopy.

Scanning Electron Microscopy (SEM): SEM would be instrumental in revealing the surface topography of solid-state aggregates of o-Aminophenylarsonous acid. In studies of other aromatic compounds and aminophenyl derivatives, SEM has been used to characterize the morphology of self-assembled structures, which can range from amorphous particles to well-defined crystalline forms. acs.orgacs.org For instance, research on a new polyaniline derivative highlighted the use of SEM to observe the rugosity in its particle structure. acs.org Similarly, SEM analysis of aggregated π-conjugated organic luminogens showed spherical morphologies. acs.org It is plausible that o-Aminophenylarsonous acid aggregates could exhibit comparable features, and SEM would be a primary technique for their initial morphological characterization.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the visualization of the internal structure and finer details of aggregates. In studies of aromatic amino acids, which share the aminophenyl moiety, TEM has been crucial in identifying fibrillar and other nanostructures formed through self-assembly. ijsr.netscispace.comnih.gov For example, TEM has revealed that aromatic amino acids can form amyloid-like fibrillar structures. scispace.com Furthermore, TEM has been used to visualize the aggregation of silver nanoparticles induced by arsenic compounds, demonstrating its utility in studying interactions involving arsenic. cas.cz It is therefore reasonable to hypothesize that TEM could reveal whether o-Aminophenylarsonous acid forms analogous fibrillar or other ordered structures.

Potential Mechanistic Insights from Electron Microscopy

Electron microscopy can provide more than just static images; it can offer insights into the mechanisms of aggregation and the formation of adducts.

Cryo-Electron Microscopy (Cryo-EM): This technique is particularly valuable for visualizing biological macromolecules and has seen increasing application for smaller molecules and their complexes. nih.govoaepublish.comamericanpeptidesociety.org Cryo-EM allows for the observation of specimens in a near-native, hydrated state by flash-freezing them in vitreous ice. This would be highly advantageous for studying the aggregation of o-Aminophenylarsonous acid in an aqueous environment, preserving potentially delicate, solvent-dependent structures that might be altered by the dehydration required for conventional TEM. While challenging for small molecules due to low contrast, advancements in cryo-EM could potentially elucidate the early stages of o-Aminophenylarsonous acid oligomerization and the structure of its adducts with other molecules in a solution that mimics physiological conditions.

In situ Liquid Cell TEM: This advanced technique allows for the direct observation of processes in a liquid environment within the microscope. It has been used to study the dynamics of nanoparticle aggregation. researchgate.net Hypothetically, liquid cell TEM could be employed to visualize the real-time aggregation of o-Aminophenylarsonous acid upon changes in conditions such as pH or concentration, or to observe the formation of adducts as reactants are introduced. This would provide direct evidence for the mechanisms governing these processes.

The table below summarizes the potential applications of various electron microscopy techniques in the study of o-Aminophenylarsonous acid, based on methodologies applied to analogous compounds.

| Electron Microscopy Technique | Potential Application for o-Aminophenylarsonous Acid | Insights Gained from Analogous Studies |

| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology of solid-state aggregates. | Characterization of particle shape, size, and surface texture of aromatic and aminophenyl derivatives. acs.orgacs.orgrsc.org |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of the internal structure of aggregates, such as fibrillar or crystalline arrangements. | Identification of self-assembled nanostructures like fibers and flakes in aromatic amino acids. ijsr.netnih.govacs.org |

| Cryo-Electron Microscopy (Cryo-EM) | Observation of aggregates and adducts in a hydrated, near-native state, revealing solvent-dependent structures. | Structural determination of small molecule-protein complexes and visualization of lipid interactions. nih.govoaepublish.com |

| In situ Liquid Cell TEM | Real-time visualization of aggregation dynamics and adduct formation in solution. | Mechanistic studies of nanoparticle growth and reactions in liquid media. researchgate.net |

While direct experimental data for o-Aminophenylarsonous acid using these advanced microscopy techniques is currently lacking, the established success of electron microscopy in characterizing the aggregation and interactions of structurally related molecules provides a clear roadmap for future investigations into the mechanistic details of this compound and its adducts.

Computational Chemistry and Theoretical Modeling of O Aminophenylarsonous Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of o-aminophenylarsonous acid. acs.orgnih.gov These calculations can predict molecular geometries, electronic properties, and the energetics of chemical reactions.

The electronic structure of o-aminophenylarsonous acid is fundamental to its reactivity. The presence of both an amino group (-NH2) and an arsonous acid group (-As(OH)2) on the phenyl ring creates a molecule with distinct electronic characteristics. The amino group acts as an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the arsonous acid group is electron-withdrawing.

DFT calculations can quantify these electronic effects by computing various parameters. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the amino group and the phenyl ring, while the LUMO is associated with the electron-deficient arsenic center. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Atomic charges, often calculated using methods like Mulliken population analysis, reveal the distribution of electron density within the molecule. In o-aminophenylarsonous acid, the nitrogen atom of the amino group is expected to have a partial negative charge, while the arsenic atom will carry a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of o-Aminophenylarsonous Acid

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on As | +0.75 e |

| Mulliken Charge on N | -0.52 e |

Quantum chemical calculations are invaluable for mapping out potential reaction pathways for o-aminophenylarsonous acid. rsc.org A significant reaction for trivalent arsenicals is their interaction with sulfhydryl groups, such as those in cysteine residues of proteins. acs.org DFT can be used to model the reaction between o-aminophenylarsonous acid and a simple thiol, like methanethiol, to understand the mechanism of arsenic-sulfur bond formation.

This involves locating the transition state (TS) for the reaction and calculating the activation energy barrier. acs.org The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. For the reaction with thiols, a concerted mechanism where the sulfur atom attacks the arsenic center with the concurrent departure of a hydroxyl group is plausible. The calculated energy barrier provides a quantitative measure of the reaction's feasibility. acs.orgnih.gov

Table 2: Hypothetical Reaction Energetics for the Reaction of o-Aminophenylarsonous Acid with Methanethiol

| Parameter | Energy (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 |

| Energy of Transition State | +12.5 |

| Energy of Products | -5.2 |

| Activation Energy | 12.5 |

| Reaction Energy | -5.2 |

Molecular Dynamics Simulations of Protein-Arsenical Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of o-aminophenylarsonous acid in a biological environment, such as in the presence of a protein. nih.govacs.org These simulations can provide detailed information about how the arsenical binds to a protein and how this binding affects the protein's structure and dynamics. nih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. nih.govnih.gov For o-aminophenylarsonous acid, docking studies can identify potential binding sites on a target protein. Given the high affinity of trivalent arsenicals for sulfhydryl groups, proteins with accessible cysteine residues are likely targets. acs.orgrsc.org

In a typical docking study, the protein structure is held rigid or with limited flexibility, while the ligand is allowed to explore different conformations and orientations within the binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. Docking studies can reveal key interactions, such as the formation of covalent bonds with cysteine residues or hydrogen bonds with other amino acids in the binding pocket. researchgate.netnih.gov

Table 3: Hypothetical Docking Results of o-Aminophenylarsonous Acid with a Cysteine-Containing Protein

| Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Active Site Cleft | -7.8 | Cys88 (covalent), Ser124 (H-bond), Gly125 (H-bond) |

| Allosteric Pocket 1 | -6.2 | Cys152 (covalent), Asp150 (H-bond) |

| Surface Groove | -5.1 | Tyr45 (pi-stacking), Lys48 (H-bond) |

Once o-aminophenylarsonous acid binds to a protein, it can induce conformational changes that may alter the protein's function. nih.govrsc.org Molecular dynamics simulations can be used to study these changes by simulating the movement of every atom in the protein-ligand complex over time.

Prediction of Reactivity and Selectivity Profiles

Computational methods can also be used to predict the reactivity and selectivity of o-aminophenylarsonous acid towards different biological targets. escholarship.org By combining quantum chemical calculations and molecular modeling, it is possible to build predictive models of its biological activity.

Conceptual DFT provides a framework for understanding chemical reactivity through indices such as electrophilicity and nucleophilicity. nih.gov The electrophilicity index of o-aminophenylarsonous acid, derived from its HOMO and LUMO energies, can be used to compare its reactivity to that of other arsenicals. A higher electrophilicity index suggests a greater propensity to react with biological nucleophiles like thiols.

Environmental Chemistry of Organoarsenic Species: Fundamental Transformations

Biogeochemical Cycling of Arsenic Involving Organic Forms

The biogeochemical cycling of elements, such as carbon, nitrogen, and sulfur, involves their circulation between living organisms and the nonliving environment researchgate.netlibretexts.org. These cycles are driven by microbial activities and are fundamental to ecosystem function researchgate.net. When organoarsenic compounds like o-Aminophenylarsonous acid are introduced into the environment, they become part of the broader arsenic biogeochemical cycle.

Arsenic can exist in various organic and inorganic forms, and its transformation and transport are influenced by environmental conditions. While the general arsenic cycle involves processes like oxidation, reduction, methylation, and demethylation, the specific pathways for many complex organoarsenic species are not fully elucidated. For instance, arsanilic acid, an organoarsenic compound, has been used as a feed additive for poultry and swine, leading to its release into the environment wikipedia.org. Once in the soil and water, these compounds are subject to microbial action, which can alter their chemical form and mobility. The cycling of these organic forms is complex, involving adsorption to soil particles, uptake by plants, and transformation by microorganisms. The mobility and bioavailability of these compounds are dependent on their chemical structure and the properties of the environmental matrix they are in.

Microbial Transformations of Inorganic and Organic Arsenic

Microorganisms play a critical role in the transformation of a wide array of environmental contaminants, including antibiotics and herbicides nih.govnih.gov. This metabolic versatility extends to arsenic compounds, where microbes can significantly alter the speciation, toxicity, and mobility of both inorganic and organic arsenic. These transformations are key processes in the biogeochemical cycling of arsenic.

Microbial biotransformation can involve a variety of reactions that change the chemical structure of the parent compound nih.gov. For organoarsenic species, these transformations can lead to the formation of various metabolites, influencing their persistence and potential impact on the ecosystem.

Arsenic methylation is a significant biological process where inorganic arsenic is converted into various methylated organic forms. This process is considered a detoxification pathway in some organisms, but it can also produce highly toxic and carcinogenic intermediates, such as methylarsonous acid (MMA(III)) nih.gov. The ability of cells and microorganisms to methylate arsenic can influence its genotoxic effects nih.govnih.gov.

Studies have shown that arsenic exposure can lead to changes in DNA methylation, an epigenetic mechanism that can alter gene expression without changing the DNA sequence nih.gov. These alterations are proposed as a potential mechanism for arsenic-induced carcinogenesis nih.gov. While the methylation of inorganic arsenic has been extensively studied, the specific methylation and demethylation pathways for complex organoarsenic compounds like o-Aminophenylarsonous acid in environmental systems are less understood. The process generally involves the enzymatic transfer of a methyl group, often from S-adenosylmethionine, to the arsenic atom.

Table 1: General Steps in the Biomethylation of Inorganic Arsenic

| Step | Reactant | Product | Valence State of Arsenic |

| 1 | Arsenate [As(V)] | Arsenite [As(III)] | Reduction |

| 2 | Arsenite [As(III)] | Methylarsonic acid [MMA(V)] | Oxidative Methylation |

| 3 | Methylarsonic acid [MMA(V)] | Methylarsonous acid [MMA(III)] | Reduction |

| 4 | Methylarsonous acid [MMA(III)] | Dimethylarsinic acid [DMA(V)] | Oxidative Methylation |

| 5 | Dimethylarsinic acid [DMA(V)] | Dimethylarsinous acid [DMA(III)] | Reduction |

This table represents a generalized pathway; specific mechanisms can vary between organisms.

Redox (reduction-oxidation) reactions are fundamental chemical processes that govern the fate of many elements and compounds in the environment, particularly in systems like wetlands and saturated soils nih.govdes.qld.gov.au. These reactions involve the transfer of electrons, with one substance being oxidized (losing electrons) and another being reduced (gaining electrons) des.qld.gov.au. The redox potential (Eh) of a soil or sediment is a measure of its tendency to accept or donate electrons and is a key indicator of oxygen availability des.qld.gov.au.

In anaerobic (low-oxygen) environments, microorganisms use alternative electron acceptors for respiration, leading to the reduction of compounds like nitrate, manganese, iron, and sulfate (B86663) nih.gov. These redox conditions significantly influence the chemical form and mobility of arsenic. For example, under reducing conditions, the more mobile and generally more toxic arsenite (As(III)) is favored, whereas under oxidizing conditions, arsenate (As(V)) predominates.

For an organoarsenic compound like o-Aminophenylarsonous acid, the arsenic atom exists in the trivalent (As(III)) state. In an oxidizing environment, it could potentially be oxidized to the pentavalent state, forming o-Aminophenylarsonic acid. Conversely, the pentavalent form could be reduced back to the trivalent form under reducing conditions. The aromatic amine group on the molecule could also undergo various redox transformations mediated by microbial enzymes.

Analytical Challenges in Identifying and Quantifying Specific Organoarsenic Species in Environmental Matrices (Academic Focus)

The accurate identification and quantification of specific organoarsenic species like o-Aminophenylarsonous acid in complex environmental matrices such as soil, water, and sediment present significant analytical challenges. The development of robust and standardized analytical methods is crucial for understanding the environmental fate and impact of these compounds epa.govepa.gov.

One of the primary challenges is the low concentration at which these compounds often occur, necessitating highly sensitive analytical techniques. Furthermore, environmental samples contain a multitude of other organic and inorganic substances that can cause matrix interference, complicating the detection and quantification of the target analyte.

Sample preparation is a critical step that often involves extraction, cleanup, and pre-concentration to isolate the analyte from the complex matrix. The choice of extraction solvent and technique must be carefully optimized to ensure efficient recovery of the target compound without causing its degradation.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are often coupled with highly sensitive and specific detectors, such as inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization mass spectrometry (ESI-MS), for the speciation of arsenic compounds. This coupling allows for the separation of different arsenic species before their detection and quantification. However, the availability of certified reference materials and analytical standards for many specific organoarsenic metabolites is limited, which hinders method validation and accurate quantification.

Table 2: Key Academic Challenges in the Analysis of Organoarsenic Species

| Challenge | Description |

| Matrix Interference | Complex environmental samples (soil, sediment) contain numerous compounds that can interfere with the analytical signal, leading to inaccurate results. |

| Low Concentrations | Organoarsenic species are often present at trace or ultra-trace levels, requiring highly sensitive instrumentation and methods with low detection limits. |

| Species Transformation | The chemical form (species) of arsenic can change during sample collection, storage, and preparation, leading to a misrepresentation of the original composition. |

| Lack of Standards | Pure analytical standards and certified reference materials for many organoarsenic metabolites are not commercially available, complicating identification and quantification. |

| Method Development | Developing and validating methods for novel or less-common organoarsenic species requires significant research and optimization of extraction and detection parameters. epa.gov |

| Chromatographic Separation | Achieving baseline separation of multiple, structurally similar organoarsenic species within a single analytical run can be difficult. |

Emerging Research Frontiers and Methodological Challenges for O Aminophenylarsonous Acid

Innovations in Synthesis and Derivatization for Novel Research Tools

The utility of o-aminophenylarsonous acid as a research tool is critically dependent on the ability to synthesize it efficiently and to derivatize it for specific applications, such as bioconjugation. Traditional synthetic routes for organoarsenicals often rely on harsh conditions and hazardous reagents. However, modern organic chemistry offers innovative catalytic methods that are reshaping the synthesis of aryl-arsenic bonds. Palladium-catalyzed arsinations, for example, allow for the direct and convenient preparation of functionalized tertiary arsines from aryl triflates under neutral conditions acs.org. Similarly, rhodium-catalyzed C-C coupling reactions with boronic acids provide a practical and efficient pathway for the synthesis of substituted aryl compounds under mild, often base-free, conditions at room temperature organic-chemistry.org. These catalytic strategies represent a significant advancement, offering higher yields, broader functional group tolerance, and a move away from stoichiometric reagents, which aligns with greener synthetic principles.

The true power of o-aminophenylarsonous acid lies in its potential for derivatization into sophisticated molecular probes and tools. The primary amino group serves as a versatile synthetic handle for conjugation. This allows for the attachment of fluorophores, affinity tags, or complex biomolecules through standard amide bond formation or other modern ligation chemistries. Methodologies developed for the synthesis of O-amino sugars and nucleosides, which utilize aminooxy-functionalized compounds for derivatization through oxime ligation, provide a blueprint for how the amino group on the phenyl ring can be exploited nih.gov.

Simultaneously, the arsonous acid moiety provides a specific targeting function, renowned for its ability to form stable, yet often reversible, covalent bonds with vicinal dithiols found in certain protein motifs. This dual functionality enables the design of bifunctional linkers where one part of the molecule can be attached to a payload (e.g., a drug or a fluorescent reporter) via the amino group, while the arsenous acid targets specific biological macromolecules. This approach is foundational to creating novel research tools for protein labeling, targeted drug delivery, and the development of chemical probes for studying cellular processes.

| Synthetic Innovation | Catalyst/Reagent Type | Key Advantages | Potential Application for o-Aminophenylarsonous Acid |

| Catalytic Arsination | Palladium Complexes | Mild, neutral reaction conditions; high functional group tolerance acs.org. | Direct synthesis of the aryl-arsenic bond from precursors. |

| Catalytic C-C Coupling | Rhodium Complexes | Room temperature, base-free conditions; high efficiency organic-chemistry.org. | Introduction of substituents onto the phenyl ring. |

| Derivatization via Amino Group | Amide Coupling, Oxime Ligation | Covalent attachment of functional moieties (fluorophores, tags) nih.gov. | Creation of bioconjugates and molecular probes. |

| Targeting via Arsonous Acid | Thiol-Arsenic Interaction | Specific recognition of vicinal dithiols in proteins rsc.orgthermofisher.com. | Site-specific protein labeling and inhibition. |

Advanced Spectroscopic Methods for Real-time Mechanistic Insights

Understanding the reaction mechanisms of o-aminophenylarsonous acid, particularly its interactions with biological targets like proteins, requires sophisticated analytical techniques capable of providing real-time, in-situ information. Advanced spectroscopic methods are indispensable for probing the arsenic center's local environment and oxidation state.

X-ray Absorption Spectroscopy (XAS) has emerged as a uniquely powerful tool for studying arsenic speciation in complex samples without the need for extensive sample preparation usgs.gov. XAS is element-specific and can be divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The energy position of the absorption edge (the "white line") in a XANES spectrum is highly sensitive to the oxidation state of the arsenic atom msu.ru. For o-aminophenylarsonous acid, where arsenic is in the +3 oxidation state, the edge position is distinctly different from its pentavalent (+5) counterpart, o-aminophenylarsonic acid. This allows for real-time monitoring of redox reactions involving the arsenical moiety msu.ruminsocam.org.

EXAFS: This region of the spectrum provides information about the local atomic environment around the arsenic atom, including the type of neighboring atoms, their distance, and their coordination number researchgate.net. This is particularly valuable for studying the binding of o-aminophenylarsonous acid to protein thiols, as EXAFS can directly detect the formation of As-S bonds nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers complementary insights into molecular structure and dynamics in solution. While standard ¹H and ¹³C NMR are used to characterize the organic scaffold, more advanced NMR techniques provide deeper mechanistic information.

⁷⁵As NMR: As the arsenic nucleus itself is NMR-active, ⁷⁵As NMR spectroscopy can be used to directly probe the chemical environment of the arsenic atom. The chemical shift of ⁷⁵As is sensitive to changes in coordination and oxidation state, making it a valuable tool for identifying different arsenic species in solution, such as the products of reactions with thiols nih.gov.

In-situ Reaction Monitoring: Modern NMR methods allow for the continuous monitoring of reactions, providing detailed kinetic data researchgate.net. By tracking the disappearance of reactant signals and the appearance of product signals over time, complex reaction mechanisms can be unraveled. This can be applied to study the kinetics of thiol binding or the stability of derivatized probes in biological media acs.org.

Protein NMR: When o-aminophenylarsonous acid or its derivatives are used as probes to study proteins, NMR spectroscopy can reveal structural details of the interaction. For example, attaching a paramagnetic lanthanide-binding tag to an arsenical probe allows for the measurement of pseudocontact shifts in the protein's NMR spectrum, providing long-range structural information rsc.org.

| Spectroscopic Method | Information Provided | Application to o-Aminophenylarsonous Acid |

| XANES | Arsenic oxidation state msu.ruminsocam.org. | Monitoring redox reactions; confirming As(III) state. |

| EXAFS | Local atomic coordination (e.g., bond distances, neighboring atoms) researchgate.netnih.gov. | Direct detection of As-S bond formation upon binding to thiols. |

| ⁷⁵As NMR | Direct probe of the arsenic chemical environment nih.gov. | Speciation analysis in solution; characterizing reaction products. |

| In-situ ¹H/¹³C NMR | Real-time concentration of reactants and products researchgate.net. | Elucidating reaction kinetics and mechanisms. |

| Protein NMR with Arsenical Probes | Structural changes and binding interfaces in proteins rsc.org. | Studying protein structure and interactions upon probe binding. |

Multiscale Computational Approaches for Complex Biological and Material Systems

Computational chemistry and biology provide powerful tools to complement experimental studies, offering molecular-level insights that are often difficult to obtain through observation alone. For a molecule like o-aminophenylarsonous acid, a multiscale computational approach can bridge the gap from quantum mechanical properties to its behavior in complex biological systems.

At the most fundamental level, Quantum Mechanics (QM) , particularly Density Functional Theory (DFT) , is used to predict the intrinsic properties of the molecule. DFT calculations can accurately determine molecular geometry, electronic structure, and spectroscopic properties. This approach has been successfully used to predict NMR chemical shifts of complex organoarsenic compounds, aiding in their structural elucidation nih.gov. Furthermore, DFT-based models can be employed to calculate physicochemical properties like acid dissociation constants (pKa), which are crucial for understanding the molecule's ionization state and reactivity in different pH environments, such as those found in biological systems chemrxiv.org.

To study the dynamics and interactions of o-aminophenylarsonous acid with larger systems like proteins or materials, Molecular Dynamics (MD) simulations are employed. MD simulations use classical mechanics to model the movements of atoms and molecules over time, providing a "computational microscope" to observe molecular behavior researchgate.net. These simulations are invaluable for:

Protein-Ligand Docking and Binding: Predicting how o-aminophenylarsonous acid or its derivatives bind to a protein's active or allosteric site.

Conformational Analysis: Observing the dynamic changes in both the ligand and the protein upon binding nih.govacs.org.

Binding Affinity Calculation: Estimating the strength of the interaction between the arsenical and its target, which is critical for designing effective inhibitors or probes.

A key challenge in MD simulations of organoarsenicals is the development of accurate force fields—the set of equations and parameters that describe the potential energy of the system. QM methods like DFT are often used to generate these parameters for non-standard molecules like o-aminophenylarsonous acid, ensuring the classical simulations are physically realistic researchgate.net. This QM/MD hybrid approach represents a powerful multiscale strategy. By integrating these computational tools, researchers can design novel derivatives of o-aminophenylarsonous acid with optimized properties, predict their interactions with biological targets, and guide future experimental work nih.gov.

| Computational Method | Scale | Key Applications for o-Aminophenylarsonous Acid |

| Density Functional Theory (DFT) | Quantum Mechanical | Prediction of electronic structure, spectroscopic properties (NMR shifts), and pKa values nih.govchemrxiv.org. |

| Molecular Dynamics (MD) | Classical / Molecular | Simulation of protein-ligand interactions, conformational changes, and binding free energies nih.govacs.org. |

| Hybrid QM/MD | Multiscale | Development of accurate force field parameters for MD simulations based on QM calculations researchgate.net. |

| Machine Learning (ML) | System / Data-Driven | Prediction of properties (e.g., adsorption) based on existing data, offering an alternative to computationally intensive simulations oaepublish.com. |

Integration of o-Aminophenylarsonous Acid into New Chemical Biology Paradigms

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique reactivity of trivalent arsenicals, like o-aminophenylarsonous acid, makes them exceptionally well-suited for integration into modern chemical biology paradigms, primarily as highly selective probes for proteins containing vicinal dithiols.

The central principle is the specific and reversible reaction between the As(III) center and two nearby cysteine thiol groups to form a stable cyclic dithioarsane adduct. While other reagents can target single thiols, the requirement for two thiols in close proximity provides a higher level of specificity, allowing researchers to target a select subset of proteins thermofisher.com. This reactivity is the cornerstone of several advanced applications:

Site-Specific Protein Labeling: By conjugating a reporter molecule (e.g., a fluorophore or biotin) to the amino group of o-aminophenylarsonous acid, a highly specific probe can be created. This allows for the selective labeling and subsequent visualization or isolation of proteins that possess a vicinal dithiol motif, even within the complex environment of a cell lysate nih.govscispace.com.

Development of Targeted Inhibitors: If the vicinal dithiol motif is located within the active site of an enzyme, binding of the arsenical can inhibit its function. This principle was famously used in the development of arsenical drugs and can be repurposed to create highly specific inhibitors for research or therapeutic purposes.

Proximity Labeling and Mapping Protein Interactions: The bifunctional nature of the molecule allows it to be incorporated into more complex systems. For instance, it can be attached to a known protein of interest. If this protein interacts with another protein that has a vicinal dithiol, the arsenical moiety can "capture" the interacting partner, allowing for the identification and mapping of protein-protein interaction networks.

Probes for Advanced Spectroscopy: As mentioned previously, organoarsenic probes equipped with spectroscopic handles (like lanthanide tags) can be attached to proteins at specific sites, enabling advanced structural studies by NMR or Electron Paramagnetic Resonance (EPR) spectroscopy rsc.org.

The integration of o-aminophenylarsonous acid into these paradigms transforms it from a simple chemical compound into a sophisticated tool for dissecting complex biological processes, offering a level of precision that is often difficult to achieve with standard genetic or biochemical methods.

Sustainable Chemistry Approaches in Organoarsenic Research

The history of organoarsenic chemistry is intertwined with highly toxic compounds and hazardous synthetic procedures rsc.org. A modern approach to research involving o-aminophenylarsonous acid necessitates the adoption of sustainable or "green" chemistry principles to minimize environmental impact and enhance laboratory safety.

The core of sustainable chemistry lies in designing chemical processes that reduce or eliminate the use and generation of hazardous substances royalsocietypublishing.org. For organoarsenic research, this involves several key areas:

Catalytic Synthesis: Moving away from classical stoichiometric syntheses, which often use harsh reagents and produce significant waste, towards catalytic methods is a primary goal. The use of transition metal catalysts (e.g., palladium, rhodium, nickel) allows for reactions to be carried out under milder conditions with much higher efficiency and atom economy acs.orgorganic-chemistry.orgchemrxiv.org. This reduces energy consumption and the formation of toxic byproducts. For example, developing catalytic C-H arylation methods could provide a more direct and less wasteful route to substituted phenylarsonous acids compared to multi-step classical syntheses nih.gov.

Safer Solvents and Reaction Conditions: Many organic reactions employ volatile and toxic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or biodegradable solvents royalsocietypublishing.org. Research into solvent effects on reaction mechanisms can help identify less hazardous solvent systems that maintain or even improve reaction efficiency weebly.comresearchgate.netnih.gov. Furthermore, reactions that can be performed at room temperature and pressure, as enabled by modern catalysts, significantly reduce energy demands and associated environmental costs.

Waste Reduction and Hazard Minimization: A key principle of green chemistry is to design synthetic routes that minimize waste. This includes choosing reactions with high atom economy and developing methods for catalyst recycling. For organoarsenic chemistry, it also means developing synthetic precursors and reagents that are inherently less toxic and volatile than traditional starting materials like arsenic trichloride (B1173362) wikipedia.org. The development of novel, safer arsinating agents is a critical research frontier for making the entire field more sustainable.

By consciously applying these principles, the scientific community can continue to explore the valuable properties of o-aminophenylarsonous acid and other organoarsenicals while mitigating the historical risks associated with their chemistry.

Q & A

Q. What systematic approaches ensure thorough literature reviews for identifying gaps in o-Aminophenylarsonous acid research?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., “o-Aminophenylarsonous acid” AND (synthesis OR toxicity)).

- Screen results using PRISMA guidelines for systematic reviews.

- Document search strategies in supplementary materials to enhance reproducibility .

Q. How can researchers design replication studies to address reproducibility challenges in arsenic-containing compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |